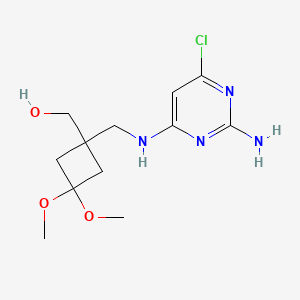
5-(2-methylpyridin-4-yl)-1H-imidazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-methylpyridin-4-yl)-1H-imidazol-2-amine is a heterocyclic compound that features both pyridine and imidazole rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-methylpyridin-4-yl)-1H-imidazol-2-amine typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar cyclization techniques. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistency and scalability.
化学反応の分析
Types of Reactions: 5-(2-methylpyridin-4-yl)-1H-imidazol-2-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bases like sodium hydroxide or acids like hydrochloric acid.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of various substituted imidazole and pyridine derivatives.
科学的研究の応用
5-(2-methylpyridin-4-yl)-1H-imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, catalysts, and other functional materials.
作用機序
The mechanism of action of 5-(2-methylpyridin-4-yl)-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to active sites, thereby blocking substrate access . Additionally, it may interfere with cellular signaling pathways, leading to altered cellular functions and responses .
類似化合物との比較
2-Amino-4-methylpyridine: Shares a similar pyridine structure but lacks the imidazole ring.
2-(Methylamino)pyridine: Contains a methylamino group instead of an amino-imidazole group.
Imidazo[1,2-a]pyridines: A class of compounds with similar imidazole-pyridine structures but different substitution patterns.
Uniqueness: 5-(2-methylpyridin-4-yl)-1H-imidazol-2-amine is unique due to its combined pyridine and imidazole rings, which confer distinct chemical and biological properties
特性
分子式 |
C9H10N4 |
|---|---|
分子量 |
174.20 g/mol |
IUPAC名 |
5-(2-methylpyridin-4-yl)-1H-imidazol-2-amine |
InChI |
InChI=1S/C9H10N4/c1-6-4-7(2-3-11-6)8-5-12-9(10)13-8/h2-5H,1H3,(H3,10,12,13) |
InChIキー |
VYRVCJBGGRHFTF-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CC(=C1)C2=CN=C(N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4H,10H-pyrazolo[5,1-c][1,4]benzoxazepin-2-ylmethanol](/img/structure/B8325145.png)





![2-Chloro-1-[4-(2,4-difluoro-phenyl)-piperidin-1-yl]-ethanone](/img/structure/B8325200.png)


